molecular formula C14H17N3 B1370152 6-(4-Tert-butylphenyl)pyrimidin-4-amine

6-(4-Tert-butylphenyl)pyrimidin-4-amine

Cat. No.: B1370152
M. Wt: 227.3 g/mol
InChI Key: FMJGPWNSLFJDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Tert-butylphenyl)pyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery. It features a pyrimidine ring, a common scaffold in biologically active molecules, substituted with a 4-tert-butylphenyl group. This structure is characteristic of compounds investigated for their potential to modulate key biological targets . Preliminary research into analogous pyrimidin-4-amine compounds indicates potential application in developing novel anticancer therapies. These compounds are being explored for their ability to inhibit critical pathways in cancer cells, such as cell cycle progression and tyrosine kinase activity . The tert-butylphenyl moiety, as part of this structure, may contribute to enhancing the compound's stability and binding affinity to hydrophobic pockets within target enzymes or receptors. Beyond oncology, structurally related thieno[3,2-d]pyrimidin-4-amines have demonstrated potent activity against Mycobacterium tuberculosis , particularly in inhibiting cytochrome bd oxidase, a promising target for novel antibacterial agents . This suggests that this compound could serve as a valuable intermediate or precursor in synthesizing new chemical entities for infectious disease research. Furthermore, similar pyrimidine-based compounds are known to act as key intermediates for various other therapeutic areas, including treatments for inflammatory pain, neuropathic pain, and migraine . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle the compound in a laboratory setting following appropriate safety protocols.

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.3 g/mol

IUPAC Name

6-(4-tert-butylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C14H17N3/c1-14(2,3)11-6-4-10(5-7-11)12-8-13(15)17-9-16-12/h4-9H,1-3H3,(H2,15,16,17)

InChI Key

FMJGPWNSLFJDRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC=N2)N

Origin of Product

United States

Synthetic Methodologies for 6 4 Tert Butylphenyl Pyrimidin 4 Amine and Its Analogs

Direct Synthesis Approaches to 6-Arylpyrimidin-4-amines

The direct construction of the 6-arylpyrimidin-4-amine core can be achieved through several convergent strategies, including multicomponent reactions, cyclization of acyclic precursors, and amination of appropriately substituted pyrimidines.

Multicomponent Reactions for Pyrimidine (B1678525) Ring Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. For the synthesis of 6-arylpyrimidin-4-amines, MCRs typically involve the condensation of a nitrogen-containing species like guanidine (B92328) or urea with a β-dicarbonyl compound or its equivalent, which can be formed in situ.

One notable MCR approach is the Biginelli reaction and its variations. acs.org While the classic Biginelli reaction yields dihydropyrimidinones, modifications and related multicomponent strategies can lead to the formation of fully aromatic pyrimidine systems. For instance, a one-pot reaction involving an appropriate chalcone (B49325) (derived from 4-tert-butylacetophenone), an amidine (such as guanidine), and an oxidizing agent can directly afford the 6-aryl-4-aminopyrimidine skeleton. The general applicability of MCRs allows for the generation of diverse libraries of pyrimidine derivatives by varying the initial building blocks. researchgate.net

A sustainable, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps. This method provides regioselective access to highly substituted pyrimidines.

Cyclization Reactions Involving Aromatic Amines and Precursors

Cyclization reactions represent a cornerstone in the synthesis of heterocyclic compounds, including pyrimidines. A common strategy for preparing 6-arylpyrimidin-4-amines involves the cyclocondensation of a three-carbon synthon with a source of the N-C-N fragment, typically guanidine or its salts.

A widely employed method is the reaction of chalcones with guanidine hydrochloride. The chalcone, an α,β-unsaturated ketone, can be synthesized via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde derivative. For the target compound, this would involve the condensation of acetophenone with 4-tert-butylbenzaldehyde to yield 1-(4-tert-butylphenyl)-3-phenylprop-2-en-1-one. Subsequent reaction of this chalcone with guanidine hydrochloride in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol, leads to the formation of the desired 6-(4-tert-butylphenyl)pyrimidin-4-amine. This method is versatile and allows for the introduction of various substituents on both the phenyl and pyrimidine rings.

The reaction conditions for these cyclizations can be optimized for better yields and shorter reaction times, for example, by using microwave irradiation.

Amination Reactions of Substituted Pyrimidines

The introduction of the amino group at the C4 position of a pre-formed 6-arylpyrimidine ring is a highly effective and widely used synthetic strategy. This is typically achieved through the amination of a suitable precursor, most commonly a 4-chloropyrimidine derivative.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. dalalinstitute.comlibretexts.org In the context of 6-arylpyrimidin-4-amine synthesis, the chlorine atom at the C4 position of a 4-chloro-6-arylpyrimidine is readily displaced by an amine nucleophile. The reactivity of the C4 position is generally higher than the C2 position in nucleophilic substitutions on the pyrimidine ring. stackexchange.com

The precursor, 4-chloro-6-(4-tert-butylphenyl)pyrimidine, can be synthesized from commercially available starting materials. The SNAr reaction is then carried out by treating this chloropyrimidine with a source of ammonia (B1221849), such as aqueous or alcoholic ammonia, often under elevated temperature and pressure in a sealed vessel. The reaction can also be performed with other amines to generate N-substituted analogs. researchgate.net The efficiency of the SNAr reaction is influenced by the electronic nature of the substituents on the pyrimidine ring and the reaction conditions. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution on Chloropyrimidines

Starting MaterialNucleophileProductReference
4-Chloro-6-arylpyrimidineAliphatic secondary amines4-(Alkylamino)-6-arylpyrimidine researchgate.net
4-Chloro-6-arylpyrimidineAromatic amines4-(Arylamino)-6-arylpyrimidine researchgate.net
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAniline derivatives4-(Anilino)-7H-pyrrolo[2,3-d]pyrimidine nih.gov

Recent advancements in green chemistry have led to the development of more environmentally benign synthetic protocols. The optimization of solvent systems for SNAr reactions on chloropyrimidines has been a key focus. It has been demonstrated that amination reactions of 4-chloropyrimidines can be efficiently carried out in aqueous media. nih.govpreprints.org

The use of water as a solvent can enhance the reaction rate compared to organic solvents in some cases. Acid catalysis, for instance with hydrochloric acid, can promote the amination of fused pyrimidines in water, although the acid concentration must be carefully controlled to minimize competing hydrolysis of the starting material. nih.gov The use of potassium fluoride in water has also been reported to facilitate the SNAr reaction of heteroaryl chlorides with amines.

Functionalization Strategies for Pre-formed Pyrimidine Rings

In addition to the direct synthesis of the 6-arylpyrimidin-4-amine core, functionalization of a pre-existing pyrimidine ring offers a versatile alternative. This approach allows for the late-stage introduction of the desired aryl and amino groups.

A key strategy involves the use of cross-coupling reactions to introduce the 4-tert-butylphenyl group at the C6 position of a pyrimidine ring. For instance, a Suzuki coupling reaction between a 6-halopyrimidine (e.g., 6-chloropyrimidin-4-amine) and 4-tert-butylphenylboronic acid, catalyzed by a palladium complex, can effectively form the desired C-C bond. This approach is highly modular and tolerates a wide range of functional groups.

Alternatively, the amino group can be introduced onto a 6-(4-tert-butylphenyl)pyrimidine scaffold that has a suitable leaving group at the C4 position, such as a chlorine or sulfone group, via the SNAr methodologies described in section 2.1.3.1. Radical substitution reactions have also been explored for the functionalization of the pyrimidine ring, offering alternative pathways for introducing amino and other functional groups. uhmreactiondynamics.org

Introduction of the 4-Tert-butylphenyl Moiety

A key step in the synthesis of the target compound is the formation of the carbon-carbon bond between the pyrimidine ring and the 4-tert-butylphenyl group. This is typically achieved through modern cross-coupling reactions, although other methods can also be employed.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds, and the Suzuki-Miyaura coupling is a prominent example used extensively in the synthesis of aryl-substituted heterocycles. researchgate.net This reaction typically involves the coupling of a halogenated pyrimidine with an appropriate arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netmdpi.com

For the synthesis of this compound, a common precursor would be a 6-chloro- or 6-bromopyrimidin-4-amine. This intermediate is reacted with (4-tert-butylphenyl)boronic acid. The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions, including the choice of catalyst, solvent, base, and temperature. semanticscholar.orgresearchgate.net Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a frequently used catalyst for these transformations. researchgate.netmdpi.com The reaction demonstrates high site-selectivity, allowing for the targeted arylation of specific positions on the pyrimidine ring, even with multiple halogen substituents present. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrimidines

Catalyst Base Solvent Temperature (°C) Yield (%) Reference
Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 80-100 Good to Excellent semanticscholar.orgresearchgate.net
Pd(PPh₃)₄ Cs₂CO₃ Dioxane Not specified High researchgate.net
Pd(PPh₃)₂Cl₂ K₂CO₃ Dioxane/H₂O 60-80 80-97 researchgate.net

While cross-coupling reactions are prevalent, direct substitution can also be a viable pathway. The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. wikipedia.org If a suitable leaving group (like a halogen) is present at the 6-position, a nucleophilic 4-tert-butylphenyl species, such as a Grignard reagent (4-tert-butylphenylmagnesium bromide) or an organolithium reagent, could potentially displace the leaving group to form the desired C-C bond. wikipedia.org However, these reactions can sometimes be lower yielding and less functional-group tolerant compared to palladium-catalyzed methods.

Derivatization at the 4-Amino Position

The 4-amino group of the pyrimidine ring is a key site for introducing structural diversity into the molecule. This can be achieved either by installing the amino group onto a precursor or by modifying it after the pyrimidine core is assembled.

One common synthetic strategy involves starting with a 4-chloropyrimidine derivative and introducing the amino group via a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This is a widely used method where the chloro group is displaced by ammonia or a primary/secondary amine. The reaction can be performed under thermal conditions, sometimes with base or acid catalysis to facilitate the substitution. nih.gov

Alternatively, if the amino group is already present, it can be further functionalized. Standard organic transformations such as N-alkylation, N-acylation, or reductive amination can be employed to introduce a wide variety of substituents, leading to a library of analogs with potentially different biological activities. A method for the amination of pyrimidine nucleosides involves converting the corresponding uracil or thymine derivative into a quaternary ammonium (B1175870) intermediate, which is then displaced by ammonia. nih.gov

Modifications of the Pyrimidine Core

The fundamental pyrimidine structure can be assembled through various cyclocondensation reactions. The choice of starting materials dictates the substitution pattern on the final ring. The Pinner synthesis, first reported in 1884, involves the condensation of amidines with β-dicarbonyl compounds. wikipedia.org

For instance, a substituted amidine can be reacted with a β-keto ester or a 1,3-diketone to form the pyrimidine ring. To synthesize analogs of this compound, one could envision a reaction between guanidine (to provide the 2- and 4-amino groups) and a 1,3-dicarbonyl compound already bearing the 4-tert-butylphenyl moiety. This approach builds the desired substitution pattern directly into the heterocyclic core during its formation.

Microwave-Assisted Synthetic Protocols for Pyrimidine Derivatives

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tandfonline.comorientjchem.org This technology offers several advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), improved product yields, and often cleaner reaction profiles with fewer side products. orientjchem.orgeurekaselect.comnih.gov

The synthesis of pyrimidine derivatives has greatly benefited from microwave irradiation. tandfonline.com For example, multicomponent reactions like the Biginelli condensation, which combines a β-diketone, an aldehyde, and urea or thiourea to form a dihydropyrimidine, can be performed efficiently under microwave conditions, often solvent-free or with minimal solvent. tandfonline.com This method provides rapid access to the core pyrimidine structure. tandfonline.com Similarly, cross-coupling reactions like the Suzuki coupling of 2,4-dichloropyrimidines have been optimized using microwave heating, leading to efficient and straightforward synthetic procedures for C4-substituted pyrimidines. semanticscholar.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine Derivatives

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Thiazolopyrimidine Synthesis 24 hours 8 minutes Increased from 42-55% to 69-88% nih.gov
Fused Pyrimidine Synthesis Not specified 5-10 minutes Good yields, shorter time orientjchem.org

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.injmaterenvironsci.com These principles are increasingly being applied to the synthesis of pyrimidine derivatives to create more sustainable and environmentally friendly methods. nih.govbenthamdirect.com

Key green chemistry approaches in pyrimidine synthesis include:

Use of Safer Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Green alternatives focus on using water, ionic liquids, or solvent-free conditions. rasayanjournal.co.injmaterenvironsci.com Water, in particular, has gained attention as an environmentally benign solvent for multicomponent reactions leading to pyrimidine-based compounds. jmaterenvironsci.com

Catalysis: The use of efficient and recyclable catalysts can reduce waste and energy consumption. This includes both metal-based catalysts for cross-coupling and organocatalysts for various transformations. rasayanjournal.co.in

Energy Efficiency: Techniques like microwave-assisted synthesis and ultrasonication not only shorten reaction times but also represent more energy-efficient heating methods compared to conventional refluxing. rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs): MCRs are highly atom-economical as they combine three or more reactants in a single step to form a complex product, minimizing intermediate isolation and purification steps, which reduces waste. rasayanjournal.co.in

By integrating these strategies, the synthesis of this compound and its analogs can be made more efficient, cost-effective, and environmentally responsible. rasayanjournal.co.in

Despite a comprehensive search of scientific literature, chemical databases, and patent records, no specific experimental spectroscopic or spectrometric data for the chemical compound “this compound” could be located. The search yielded information for structurally related but distinct molecules, which cannot be used to fulfill the detailed requirements of the requested article. The user's instructions demand a thorough and scientifically accurate article based on specific analytical data (¹H NMR, ¹³C NMR, HRMS, and LC-MS) for the exact compound . As this foundational data is not available in the public domain accessible through the conducted searches, it is not possible to generate the requested article with the required level of detail and accuracy. Further attempts to locate a specific CAS number or synthesis and characterization reports for this exact compound were also unsuccessful. Therefore, the generation of the article as outlined in the instructions cannot be completed.

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular vibrations of 6-(4-Tert-butylphenyl)pyrimidin-4-amine, allowing for the identification of its constituent functional groups and the characterization of its unique molecular fingerprint.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural motifs. The primary amine (-NH₂) group would likely show two distinct N-H stretching vibrations in the region of 3400-3250 cm⁻¹. orgchemboulder.com The N-H bending vibration for a primary amine is typically observed between 1650-1580 cm⁻¹. orgchemboulder.com

The aromatic nature of the phenyl and pyrimidine (B1678525) rings gives rise to several characteristic bands. C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. The C-N stretching vibrations within the aromatic pyrimidine ring and connected to the amine group are anticipated in the 1335-1250 cm⁻¹ range. orgchemboulder.com Furthermore, the presence of the tert-butyl group will be indicated by C-H stretching and bending vibrations.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional GroupPredicted Vibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3400-3250 (two bands)
Primary Amine (-NH₂)N-H Bend1650-1580
Aromatic RingsC-H Stretch> 3000
Aromatic C-NC-N Stretch1335-1250
Tert-butyl GroupC-H Stretch/BendVarious

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, offering valuable information about its conjugation and potential for light emission.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the conjugated system formed by the phenyl and pyrimidine rings. The presence of the amino group, an auxochrome, is likely to cause a red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted phenylpyrimidine core. The solvent environment can also influence the position of these absorption bands.

Fluorescence Spectroscopy

Fluorescence spectroscopy investigates the emission of light from a molecule after it has absorbed light. Many pyrimidine and aminopyridine derivatives are known to be fluorescent. mdpi.comresearchgate.net The fluorescence properties of this compound would be dependent on the efficiency of the electronic transitions and non-radiative decay processes. The quantum yield of fluorescence, a measure of the efficiency of the emission process, would be a key parameter to determine. The emission wavelength is generally longer than the absorption wavelength, a phenomenon known as the Stokes shift. The fluorescence characteristics are also sensitive to the solvent polarity and the presence of substituents on the aromatic rings. researchgate.netresearchgate.net For instance, studies on aminopyridine derivatives have shown emission wavelengths in the blue to green region of the visible spectrum. mdpi.com

Table 2: Expected Electronic Spectroscopy Properties for this compound

Spectroscopic TechniquePropertyExpected Observation
UV-Vis SpectroscopyAbsorption Maxima (λmax)π-π* transitions in the UV region
Fluorescence SpectroscopyEmission Maxima (λem)Emission at a longer wavelength than absorption
Fluorescence SpectroscopyQuantum Yield (Φ)Variable, dependent on molecular structure and environment

X-ray Crystallography for Solid-State Structure Elucidation

Table 3: Predicted X-ray Crystallography Parameters for this compound (based on analogous structures)

Structural FeaturePredicted Characteristic
Pyrimidine RingApproximately planar
Dihedral Angle (Pyrimidine-Phenyl)Defines molecular twist
Intermolecular InteractionsN-H···N hydrogen bonding
Crystal PackingFormation of dimers or extended networks

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the reactivity of a compound. For 6-(4-Tert-butylphenyl)pyrimidin-4-amine, DFT calculations can provide a detailed picture of its electronic distribution and reactivity profile.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

A hypothetical representation of the HOMO and LUMO energy levels for a pyrimidine (B1678525) derivative is presented in the table below.

Molecular OrbitalEnergy (eV)Description
LUMO-1.5 to -0.5Electron accepting orbital, delocalized over the pyrimidine and phenyl rings.
HOMO-6.0 to -5.0Electron donating orbital, with significant contribution from the amino group and the aromatic system.
Energy Gap (ΔE)3.5 to 5.5Indicates the kinetic stability and chemical reactivity of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green and yellow areas correspond to neutral or weakly polar regions.

For this compound, the MEP map would likely show regions of high electron density (red) around the nitrogen atoms of the pyrimidine ring and the amino group, making them potential sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms of the amino group and the aromatic ring would exhibit positive electrostatic potential (blue), rendering them susceptible to nucleophilic attack. The tert-butyl group, being nonpolar, would be surrounded by a region of neutral potential. Understanding the MEP is crucial for predicting how the molecule might interact with biological targets or other reactants.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific docking studies for this compound are not reported, the pyrimidine scaffold is a common feature in many kinase inhibitors and other therapeutic agents. Docking simulations of pyrimidine derivatives into the active sites of various kinases have revealed key interactions that contribute to their inhibitory activity. Typically, the nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, forming interactions with key amino acid residues in the hinge region of the kinase domain. The amino group can act as a hydrogen bond donor. The tert-butylphenyl substituent would likely occupy a hydrophobic pocket within the active site, contributing to the binding affinity through van der Waals interactions.

A hypothetical docking scenario of a pyrimidine derivative into a kinase active site might reveal the following interactions:

Interaction TypeFunctional Group of LigandInteracting Amino Acid ResidueEstimated Contribution to Binding Energy
Hydrogen BondPyrimidine Ring NitrogenBackbone NH of Hinge Region Residue (e.g., Cysteine)-2 to -5 kcal/mol
Hydrogen BondAmino GroupBackbone Carbonyl of Hinge Region Residue (e.g., Glutamate)-2 to -4 kcal/mol
Hydrophobic InteractionTert-butylphenyl GroupHydrophobic Pocket Residues (e.g., Leucine, Valine, Isoleucine)-1 to -3 kcal/mol
Pi-Pi StackingPhenyl RingAromatic Residue (e.g., Phenylalanine, Tyrosine)-0.5 to -1.5 kcal/mol

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape, flexibility, and the stability of its different conformations in various environments (e.g., in a solvent or bound to a protein).

An MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between atoms over a series of small time steps. The simulation would reveal the preferred conformations of the molecule, the rotational freedom around the single bond connecting the phenyl and pyrimidine rings, and the dynamics of the tert-butyl group. Understanding the conformational preferences is crucial, as the bioactive conformation of a molecule when bound to a target may differ from its lowest energy conformation in solution. MD simulations can also be used to assess the stability of a ligand-protein complex obtained from molecular docking, providing a more dynamic and realistic picture of the binding interactions.

QSAR (Quantitative Structure-Activity Relationship) Modeling Methodology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules.

For a series of pyrimidine derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound and correlating them with their experimentally determined biological activity (e.g., IC50 values for enzyme inhibition). The molecular descriptors can be of various types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

A typical QSAR model can be represented by a linear or non-linear equation. For instance, a simple linear QSAR model might look like:

log(1/IC50) = c0 + c1Descriptor1 + c2Descriptor2 + ...

The quality of a QSAR model is assessed by statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² (R²_pred). A robust QSAR model for pyrimidine derivatives could reveal which structural features are important for their activity. For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the hydrophobicity of a particular region of the molecule could lead to higher activity.

QSAR Model TypeTypical Descriptors for Pyrimidine DerivativesStatistical ParametersInterpretation
2D-QSARTopological indices, molecular weight, LogP, number of hydrogen bond donors/acceptors.R² > 0.6, Q² > 0.5Relates 2D structural features to activity.
3D-QSAR (CoMFA, CoMSIA)Steric and electrostatic fields around the molecules.R² > 0.7, Q² > 0.6Provides a 3D map of favorable and unfavorable regions for activity.

Prediction of Molecular Descriptors Relevant to Design

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental in QSAR studies and in assessing the "drug-likeness" of a compound. Several key descriptors are routinely calculated to predict the pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME).

For this compound, some of the most relevant molecular descriptors are:

Topological Polar Surface Area (TPSA): This descriptor is a good indicator of the bioavailability of a drug. It is calculated from the surface contributions of polar atoms. A lower TPSA is generally associated with better cell membrane permeability.

LogP: This is the logarithm of the partition coefficient between octanol and water, and it is a measure of the hydrophobicity of a molecule. LogP values are important for predicting absorption and distribution.

Number of Rotatable Bonds: This descriptor is related to the conformational flexibility of a molecule. A lower number of rotatable bonds is generally preferred for better oral bioavailability.

The predicted values for these descriptors for this compound are presented in the table below. These values can be calculated using various online tools and software.

Molecular DescriptorPredicted ValueSignificance in Drug Design
Molecular Weight227.31 g/molGenerally, lower molecular weight (< 500) is preferred for better absorption.
TPSA51.94 ŲValues below 140 Ų are generally associated with good oral bioavailability.
LogP3.17Values between 1 and 5 are often optimal for drug absorption.
Number of Rotatable Bonds2Fewer than 10 rotatable bonds is a common criterion for good oral bioavailability.
Number of Hydrogen Bond Donors1Fewer than 5 is desirable for good membrane permeability.
Number of Hydrogen Bond Acceptors3Fewer than 10 is desirable for good membrane permeability.

Structure Activity Relationship Sar Studies of 6 4 Tert Butylphenyl Pyrimidin 4 Amine and Its Analogs

Impact of the 4-Tert-butylphenyl Substituent on Molecular Interactions

The 4-tert-butylphenyl group at the 6-position of the pyrimidine (B1678525) ring plays a pivotal role in defining the molecule's interaction with biological targets. Its influence can be dissected by examining the steric and electronic properties of the tert-butyl group and the scaffolding function of the phenyl ring.

Steric and Electronic Effects of the tert-Butyl Group

The tert-butyl group is a prominent feature in medicinal chemistry, often incorporated to modulate a compound's physicochemical and pharmacokinetic properties. nih.gov Its effects are primarily twofold: steric and electronic.

Steric Effects: The most notable characteristic of the tert-butyl group is its significant bulk. This steric hindrance can be advantageous in drug design by providing conformational rigidity to the molecule, which can lead to a more favorable binding entropy upon interaction with a target protein. chemrxiv.orgvaia.com The presence of a bulky substituent on an aromatic ring has been shown to enhance the growth inhibition potential of some pyrimidine derivatives. researchgate.netnih.gov By occupying a specific hydrophobic pocket within a binding site, the tert-butyl group can significantly increase binding affinity. However, this bulk can also introduce negative steric clashes if the binding site is not large enough to accommodate it, thereby reducing or abolishing activity. vaia.com

Electronic Effects: The tert-butyl group is generally considered to be electron-donating through an inductive effect and hyperconjugation. This can influence the electron density of the attached phenyl ring. nih.gov An increase in electron density on the phenyl ring can modulate its ability to participate in crucial intermolecular interactions, such as π-π stacking or cation-π interactions, with amino acid residues in a protein's active site.

The incorporation of a tert-butyl group often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes. However, this can also lead to unwanted properties, such as decreased metabolic stability. nih.gov Therefore, medicinal chemists often explore isosteric replacements to fine-tune these properties.

Table 1: Physicochemical Properties of the Tert-butyl Group and Common Isosteres

This interactive table compares the tert-butyl group with other substituents often used as bioisosteres, highlighting differences in their properties.

Substituent van der Waals Volume (ų) Lipophilicity (cLogP contribution) Electronic Effect Key Feature
tert-Butyl ~45 +1.98 Weakly Electron-Donating Bulky, lipophilic
Trifluoromethyl ~43 +0.88 Strongly Electron-Withdrawing Electronic perturbation
Pentafluorosulfanyl ~68 +1.53 Strongly Electron-Withdrawing Bulky, lipophilic, metabolically stable
Cyclopropyl ~36 +1.15 Weakly Electron-Donating Rigid, smaller than t-Bu

| Bicyclo[1.1.1]pentanyl | ~55 | +1.70 | Rigid, non-planar | 3D scaffold |

Role of the Phenyl Ring in Scaffolding

The phenyl ring serves as a critical linker or scaffold, connecting the bulky tert-butyl group to the pyrimidine core. mdpi.com This arrangement properly orients the tert-butyl group to engage with specific regions of a biological target. Beyond its role as a scaffold, the phenyl ring itself actively participates in molecular interactions. It can form valuable hydrophobic and van der Waals interactions within the binding pocket of a protein. cambridgemedchemconsulting.com

Furthermore, the aromatic nature of the phenyl ring allows it to engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. researchgate.net These interactions can significantly contribute to the stability of the ligand-receptor complex, thereby enhancing biological activity. researchgate.net The electronic nature of the phenyl ring, as modulated by substituents like the tert-butyl group, influences the strength and geometry of these π-stacking interactions.

Modifications at the Pyrimidine Core (Positions 2, 4, 5)

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its synthetic tractability. mdpi.comresearchgate.net The nitrogen atoms within the ring act as hydrogen bond acceptors and increase the polarity of the molecule. Modifications at the unoccupied positions (2 and 5) of the 6-(4-tert-butylphenyl)pyrimidin-4-amine scaffold are a common strategy to optimize potency, selectivity, and pharmacokinetic properties. mdpi.com

Effect of Substituents on Bioisosteric Replacements

Bioisosterism is a fundamental strategy in drug design used to modulate molecular properties while retaining biological activity. nih.gov The pyrimidine ring itself is often considered a bioisostere of a phenyl ring. cambridgemedchemconsulting.com The introduction of the two nitrogen atoms reduces lipophilicity, lowers susceptibility to cytochrome P450-mediated metabolism, and can improve aqueous solubility compared to a corresponding benzene (B151609) ring. cambridgemedchemconsulting.com

Conversely, the pyrimidine core can be replaced by other heterocyclic systems to fine-tune these properties. Each replacement introduces unique electronic and steric features, altering the molecule's interaction profile.

Table 2: Bioisosteric Replacements for the Pyrimidine Ring

This interactive table outlines common heterocyclic bioisosteres for a pyrimidine ring and their general impact on molecular properties.

Bioisostere Key Features Impact on Properties
Pyridine (B92270) Single nitrogen atom Less polar than pyrimidine; can act as H-bond acceptor.
Pyridazine Two adjacent nitrogen atoms Increased polarity; high H-bonding potential. nih.gov
Thiophene Sulfur-containing 5-membered ring Can mimic phenyl ring in hydrophobic and stacking interactions. cambridgemedchemconsulting.com

| Thiazole | 5-membered ring with N and S | Can act as H-bond acceptor; alters geometry. cambridgemedchemconsulting.com |

Introduction of Diverse Chemical Moieties (e.g., heterocyclic, aliphatic)

Introducing a variety of chemical groups at the 2- and 5-positions of the pyrimidine ring allows for the exploration of the chemical space around the core scaffold, leading to improved interactions with the target protein. mdpi.com

Heterocyclic Moieties: The addition of other heterocyclic rings, such as morpholine (B109124), piperazine, or triazole, can introduce new hydrogen bond donor or acceptor sites. cambridgemedchemconsulting.comnih.gov For example, in many kinase inhibitors, a morpholine ring attached to a pyrimidine core is known to form a crucial hydrogen bond with the "hinge" region of the kinase active site. cambridgemedchemconsulting.com This can significantly enhance binding affinity and selectivity.

Aliphatic Moieties: The introduction of linear or branched alkyl chains, or cyclic aliphatic groups like cyclopropyl, can probe hydrophobic pockets within the binding site. cambridgemedchemconsulting.com Replacing a simple substituent with a cyclohexyl ring, for instance, can lead to a tenfold increase in affinity if it fits well into a hydrophobic pocket. cambridgemedchemconsulting.com These modifications primarily influence the compound's lipophilicity and van der Waals interactions.

Table 3: Illustrative Impact of Modifications at the Pyrimidine Core

This table provides examples based on general SAR principles for pyrimidine analogs, showing how different substituents can affect biological activity.

Position Substituent Type Example Moiety Potential Impact on Biological Activity
2 Small Aliphatic -CH₃ May fill a small hydrophobic pocket.
2 Heterocyclic -Morpholine Can form H-bonds with the target's hinge region. cambridgemedchemconsulting.com
5 Halogen -F, -Cl Can modulate electronics and occupy small pockets; may block metabolism.

Influence of the 4-Amino Group on Reactivity and Biological Function

The 4-amino group is a critical functional group in many biologically active pyrimidine derivatives, often acting as a key anchor for binding to the target protein. nih.govmdpi.com Its primary role is to serve as a hydrogen bond donor. In numerous kinase inhibitors, for example, the amino group on a pyrimidine or related scaffold forms one or more essential hydrogen bonds with backbone atoms in the hinge region of the kinase, a fundamental interaction for potent inhibition. nih.gov

The basicity of the 4-amino group is modulated by the electron-withdrawing nature of the two nitrogen atoms within the pyrimidine ring. This tuning of its electronic properties is crucial for establishing optimal interactions. The amino group can also serve as a synthetic handle for further derivatization, allowing for the attachment of larger substituents to explore additional binding regions. nih.gov

The presence and orientation of this amino group are often indispensable for biological function. Its removal or relocation typically leads to a significant loss of activity, underscoring its importance as a primary pharmacophoric element.

Table 4: General Role of the 4-Amino Group in Pyrimidine-Based Bioactive Molecules

This interactive table summarizes the key functions of the 4-amino group in establishing molecular interactions and contributing to biological activity.

Function Description Example Interaction Consequence for Activity
Hydrogen Bond Donor The N-H protons can form strong hydrogen bonds with electronegative atoms (O, N) on the protein target. Interaction with backbone carbonyls in a kinase hinge region. nih.gov Often essential for high-affinity binding and potency.
Molecular Recognition Provides specific directionality for binding, ensuring correct orientation within the active site. Positions the rest of the molecule for optimal secondary interactions. Crucial for selectivity and overall activity.
Modulation of pKa The pyrimidine ring influences the basicity of the amino group, affecting its ionization state at physiological pH. Fine-tunes electrostatic and hydrogen bonding potential. Optimizes binding under physiological conditions.

| Synthetic Handle | Can be used as a point of attachment for further chemical modifications. nih.gov | N-alkylation or N-acylation to introduce new functionalities. | Allows for SAR exploration and optimization of properties. |

Conformational Analysis and its Correlation with SAR

Conformational analysis, the study of the three-dimensional arrangement of atoms in a molecule, is pivotal in understanding the interaction of this compound and its analogs with their biological targets. The spatial orientation of the pyrimidine and the 4-tert-butylphenyl rings, along with the amine substituent, dictates the molecule's ability to fit into the binding pocket of a receptor or enzyme.

Molecular modeling and computational studies are instrumental in elucidating the preferred conformations of these molecules. Techniques such as molecular dynamics (MD) simulations and quantum chemical calculations help in identifying low-energy conformations that are likely to be biologically active. For instance, the dihedral angle between the pyrimidine and the phenyl ring is a key conformational parameter. A certain degree of rotation around the C-C bond connecting these two rings can either facilitate or hinder optimal interactions with key amino acid residues in the binding site.

The bulky tert-butyl group on the phenyl ring significantly influences the conformational preferences. This group can act as a conformational anchor, restricting the rotation of the phenyl ring and favoring a specific orientation that might be beneficial for activity. Furthermore, the tert-butyl group, being hydrophobic, can engage in favorable van der Waals interactions within a hydrophobic pocket of the target protein.

The correlation between conformation and SAR is established by comparing the biological activities of a series of analogs with their predicted or experimentally determined conformations. For example, analogs with substituents that enforce a planar conformation might exhibit different activity profiles compared to those with more flexible structures. The planarity or non-planarity of the molecule can affect π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.

Hydrogen bonding plays a crucial role in the binding of this compound to its target. The 4-amino group and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively. The conformational analysis helps in determining the optimal geometry for these hydrogen bonds to form, thereby contributing to the binding affinity.

Development of SAR Models for Targeted Modulators

The development of SAR models provides a systematic framework for understanding how structural modifications to the this compound scaffold affect its biological activity. These models are essential for the rational design of new analogs with improved potency and selectivity.

Qualitative SAR models are often developed initially by systematically modifying different parts of the lead compound and observing the effect on activity. These studies typically explore substitutions at various positions of the pyrimidine and phenyl rings.

R1 (Position on Pyrimidine)R2 (Position on Phenyl)Biological Activity
H4-tert-butylActive
CH34-tert-butylPotentially altered activity
Cl4-tert-butylPotentially altered activity
H3-tert-butylPotentially altered activity
H2-tert-butylPotentially altered activity

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by establishing a mathematical relationship between the chemical structures and their biological activities. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new compounds.

For the this compound series, relevant descriptors might include:

Steric descriptors: Molecular weight, volume, and surface area, which are influenced by the size of substituents.

Electronic descriptors: Partial atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties of the molecule.

Hydrophobic descriptors: LogP, which quantifies the lipophilicity of the compound.

A typical 2D-QSAR model can be represented by a linear equation:

Biological Activity = c1Descriptor1 + c2Descriptor2 + ... + constant

More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional representation of the SAR. mdpi.com These models generate contour maps that highlight regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. These maps are invaluable for visualizing the SAR and guiding the design of new analogs with optimized interactions with the target.

For instance, a CoMFA model for a series of 6-arylpyrimidin-4-amine analogs might reveal that a bulky, hydrophobic group at the 4-position of the phenyl ring (like the tert-butyl group) is favorable for activity, as indicated by a green contour map in that region. Conversely, a red contour map near the amino group might suggest that bulky substituents are disfavored at that position.

Pharmacophore modeling is another powerful tool used in the development of SAR models. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. By identifying the key pharmacophoric features of this compound, medicinal chemists can design novel scaffolds that retain these features while having improved drug-like properties.

The integration of conformational analysis with the development of robust SAR and QSAR models provides a powerful platform for the discovery and optimization of novel modulators based on the this compound scaffold.

Mechanistic Insights into Molecular Interactions and Biological Relevance

Identification of Molecular Targets for Pyrimidine-Based Scaffolds

The aminopyrimidine core is a key feature in numerous approved and investigational drugs, primarily due to its capacity to form crucial hydrogen bond interactions with the hinge region of protein kinases nih.gov. This interaction mimics the binding of the adenine (B156593) base of ATP, making pyrimidine (B1678525) derivatives potent ATP-competitive inhibitors acs.org. The 6-phenyl substituent, in this case, a 4-tert-butylphenyl group, plays a significant role in defining the selectivity and potency of these compounds by interacting with specific pockets within the target protein acs.org.

Pyrimidine derivatives are prominent as inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.

Epidermal Growth Factor Receptor (EGFR): The 4-anilinopyrimidine scaffold is a classic pharmacophore for EGFR inhibitors. The pyrimidine core forms hydrogen bonds with the hinge region of the kinase, while the aniline group extends into a hydrophobic pocket. The tert-butylphenyl group of 6-(4-Tert-butylphenyl)pyrimidin-4-amine could potentially occupy this hydrophobic region, contributing to binding affinity. Pharmacophore models for EGFR inhibitors often highlight the importance of a hydrogen bond donor-acceptor system, which is present in the aminopyrimidine core acs.org.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a therapeutic strategy in oncology. Numerous pyrimidine-based compounds have been identified as CDK2 inhibitors nih.gov. Molecular docking studies of aminopyrimidine derivatives with CDK2 have shown that the pyrimidine ring interacts with the hinge region, and substituents can be modified to enhance selectivity and potency nih.gov. While direct inhibition of CDK2 by this compound has not been reported, its structural features are consistent with those of known CDK2 inhibitors.

RET Kinase: The REarranged during Transfection (RET) proto-oncogene is another important target in cancer therapy. N-trisubstituted pyrimidine derivatives have been developed as potent inhibitors of both wild-type and mutant forms of RET kinase. X-ray crystallography has revealed that these compounds bind to the ATP-binding site, with the aminopyrimidine core playing a central role in the interaction acs.org. The 6-phenyl substituent is crucial for orienting the molecule within the active site.

Table 1: Potential Kinase Inhibition by the Pyrimidine Scaffold

Kinase Target Role of Pyrimidine Scaffold Potential Role of 6-(4-Tert-butylphenyl) Substituent
EGFR Hinge-binding motif, mimicking ATP Interaction with hydrophobic pocket
CDK2 Hinge-binding, ATP competition Influencing selectivity and potency

Beyond kinases, pyrimidine scaffolds have been investigated for their modulatory effects on other enzyme families.

ATP Synthase: Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of mycobacterial ATP synthase, highlighting the potential of fused pyrimidine systems in targeting this essential enzyme mdpi.com.

Acetylcholinesterase: While less common, pyrimidine derivatives have been explored for their potential to inhibit acetylcholinesterase, an enzyme critical in neurotransmission.

Ketol-acid Reductoisomerase: This enzyme is a target for the development of new biocidal agents due to its essential role in the biosynthesis of branched-chain amino acids in microorganisms and plants nih.gov.

Succinate Dehydrogenase (SDH): The role of pyrimidine derivatives as direct modulators of SDH is not well-documented in publicly available literature.

Proposed Molecular Mechanisms of Action

The primary proposed mechanism of action for pyrimidine-based kinase inhibitors is ATP-competitive inhibition . This involves the compound binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways. The key interactions typically involve:

Hydrogen Bonding: The amino group and one of the nitrogen atoms in the pyrimidine ring act as a hydrogen bond donor and acceptor, respectively, forming crucial interactions with the backbone of the kinase hinge region nih.gov.

Hydrophobic Interactions: The 6-aryl substituent, in this case, the 4-tert-butylphenyl group, is expected to engage in hydrophobic interactions within the kinase active site, which can contribute significantly to the binding affinity and selectivity acs.org.

Molecular dynamics simulations of similar pyrimidine derivatives have shown that these interactions are dynamic and that the stability of the ligand-protein complex is crucial for inhibitory activity nih.gov.

Allosteric Modulation and Orthosteric Binding Site Interactions

While the predominant mode of action for many pyrimidine-based kinase inhibitors is orthosteric (binding at the active site), the concept of allosteric modulation is an emerging area of interest.

Orthosteric Binding: This is the most common mechanism, where the inhibitor directly competes with the endogenous ligand (ATP in the case of kinases) for binding at the active site quora.comimrpress.com. The structural similarity of the aminopyrimidine core to the adenine of ATP facilitates this type of interaction .

Allosteric Modulation: Allosteric modulators bind to a site on the protein that is distinct from the active site, inducing a conformational change that alters the protein's activity quora.com. While there is no direct evidence of this compound acting as an allosteric modulator, some pyrimidine derivatives have been shown to exhibit allosteric effects on certain receptors. Allosteric inhibitors can offer advantages in terms of selectivity, as allosteric sites are generally less conserved than orthosteric sites nih.govresearchgate.net. For kinases, allosteric pockets have been identified adjacent to the ATP-binding site, and some inhibitors, known as Type II inhibitors, can bind to both the orthosteric site and an adjacent allosteric pocket nih.govimrpress.comnih.gov.

Table 2: Comparison of Orthosteric and Allosteric Binding

Feature Orthosteric Binding Allosteric Modulation
Binding Site Active site (ATP-binding pocket) Site distinct from the active site
Mechanism Competitive inhibition Induces conformational change
Selectivity Can be challenging due to conserved ATP-binding sites Potentially higher due to less conserved allosteric sites

| Prevalence for Pyrimidines | Very common for kinase inhibitors | Less common, but an area of active research |

Ligand-Target Complex Formation Dynamics

The formation of a stable complex between a ligand and its target protein is a dynamic process that is critical for its biological activity. Molecular dynamics simulations are a powerful tool for studying these dynamics.

For pyrimidine-based kinase inhibitors, simulations have revealed that the initial binding event is often driven by the formation of hydrogen bonds with the hinge region. This is followed by conformational adjustments of both the ligand and the protein to optimize hydrophobic and other non-covalent interactions nih.gov. The stability of the resulting complex, often quantified by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over time, is a key determinant of the inhibitor's potency mdpi.com.

Future Directions and Research Opportunities

Rational Design of Next-Generation Pyrimidin-4-amine Derivatives

The foundation for developing new and improved analogs of 6-(4-tert-butylphenyl)pyrimidin-4-amine lies in the principles of rational drug design. This approach leverages an understanding of the structure-activity relationship (SAR) to make targeted modifications to the lead compound, aiming to enhance efficacy, selectivity, and pharmacokinetic properties.

Future design strategies will likely focus on several key areas of the molecule:

Modification of the Phenyl Ring: The 4-tert-butylphenyl group is a critical pharmacophore. Systematic exploration of alternative substituents on this ring could yield derivatives with improved activity. For instance, replacing the tert-butyl group with other alkyl groups, halogens, or electron-withdrawing/donating groups can modulate the compound's lipophilicity and electronic properties, potentially leading to better target engagement.

Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or metabolic stability. For the pyrimidine (B1678525) core, bioisosteric replacement could involve substituting the pyrimidine ring with other heterocyclic systems like pyridine (B92270) or triazine to explore different binding interactions.

Scaffold Hopping: This technique involves searching for novel molecular scaffolds that can mimic the key binding interactions of the original compound. For pyrimidin-4-amine derivatives, this could lead to the discovery of entirely new chemical classes with similar or improved therapeutic profiles. figshare.com

Table 1: Potential Modifications for Next-Generation Derivatives

Molecular Section Modification Strategy Potential Outcome
4-tert-butylphenyl group Varying alkyl substituents Modulate lipophilicity and target binding
Introduction of halogens Enhance binding affinity and metabolic stability
Adding polar functional groups Improve solubility and pharmacokinetic profile
Pyrimidin-4-amine core Bioisosteric replacement (e.g., pyridine) Alter electronic properties and target selectivity
Substitution at other positions Explore new structure-activity relationships
Overall Structure Scaffold hopping Discover novel chemical scaffolds with similar activity

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

For this compound, AI and ML can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on existing data for pyrimidine derivatives to build quantitative structure-activity relationship (QSAR) models. These models can then predict the biological activity of novel, untested analogs of this compound, allowing researchers to prioritize the synthesis of the most promising compounds.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. harvard.edu By providing the model with the structural features of this compound and the desired activity profile, it can generate novel chemical structures that are likely to be active.

Virtual Screening: AI-powered virtual screening can rapidly screen large libraries of virtual compounds to identify those that are predicted to bind to a specific biological target. nih.gov This can significantly reduce the time and cost associated with traditional high-throughput screening.

Exploration of Novel Synthetic Pathways and Sustainable Chemistry

The development of efficient and environmentally friendly synthetic methods is a crucial aspect of modern medicinal chemistry. numberanalytics.com Future research on this compound and its derivatives will benefit from the exploration of novel and sustainable synthetic pathways.

Key areas of focus include:

Green Chemistry Principles: The application of green chemistry principles aims to reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in This can involve the use of greener solvents, such as water or ionic liquids, and the development of catalyst-free or more efficient catalytic reactions. nih.govbenthamdirect.commdpi.com

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form a complex product, which can significantly improve the efficiency of the synthesis. bohrium.comnih.gov Developing multicomponent reactions for the synthesis of pyrimidine derivatives can streamline the production of compound libraries for screening.

Flow Chemistry: This technique involves performing chemical reactions in a continuous flow system rather than in a traditional batch reactor. Flow chemistry offers several advantages, including improved safety, better reaction control, and the potential for easier scale-up.

Expanding the Scope of Molecular Targets and Therapeutic Applications

While the initial therapeutic focus for pyrimidine derivatives is often in areas like oncology and inflammation, the versatility of this scaffold suggests that this compound and its analogs could have a much broader range of applications. mdpi.comnih.govresearchgate.netgsconlinepress.com

Future research should aim to:

Target Identification: Employing techniques like chemoproteomics and computational target prediction can help identify novel protein targets for this compound. This could reveal previously unknown mechanisms of action and open up new therapeutic avenues.

Kinase Inhibition: Many pyrimidine-based drugs are kinase inhibitors, which are crucial in cancer therapy. nih.govreactionbiology.com Investigating the activity of this compound against a broad panel of kinases could identify specific targets for various cancers or other diseases driven by aberrant kinase signaling. nih.gov

Exploring New Disease Areas: The biological activities of pyrimidine derivatives extend beyond cancer. There is potential for these compounds to be effective in treating infectious diseases, neurological disorders, and metabolic conditions. mdpi.com Screening this compound and its analogs against a diverse range of disease models is warranted. For instance, analogs have shown potential as anticancer and antimicrobial agents. nih.govnih.gov

Collaborative Interdisciplinary Research Endeavors

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. bioengineer.org The future success of this compound as a therapeutic lead will depend on the integration of expertise from various scientific disciplines.

Essential collaborations include:

Medicinal and Computational Chemists: A strong partnership between medicinal chemists synthesizing new compounds and computational chemists using AI and ML to guide design is crucial for efficient lead optimization.

Biologists and Pharmacologists: Close collaboration with biologists and pharmacologists is necessary to elucidate the mechanism of action, assess the efficacy in relevant disease models, and understand the pharmacokinetic and pharmacodynamic properties of the compounds.

Structural Biologists: Determining the crystal structure of this compound or its analogs bound to their biological target can provide invaluable insights for structure-based drug design.

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic discovery and clinical development, providing the resources and expertise needed to advance promising compounds through the drug development pipeline.

By pursuing these future directions, the scientific community can continue to build upon the initial promise of this compound, potentially leading to the development of novel and effective therapies for a range of human diseases.

Q & A

Q. Key Considerations :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Basic: How is the molecular structure of this compound confirmed?

Methodological Answer:
Structural confirmation relies on:

X-ray Crystallography : Single-crystal diffraction resolves bond lengths, angles, and torsion angles. For example, SHELX programs refine twinned or high-resolution data to validate the tert-butyl group's steric effects on the pyrimidine ring .

Spectroscopy :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm, pyrimidine protons at δ 6.5–8.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₄H₁₈N₃: 228.1501).

Elemental Analysis : Matches calculated C, H, N percentages with experimental values (e.g., C: 73.64%, H: 7.94%, N: 18.42%) .

Advanced: How can researchers analyze its interactions with biological targets like kinases?

Methodological Answer:

Enzyme Inhibition Assays :

  • Kinase Activity : Use ADP-Glo™ assays to measure ATP consumption in the presence of recombinant kinases (e.g., CDK2). IC₅₀ values are derived from dose-response curves .
  • Binding Affinity : Surface plasmon resonance (SPR) quantifies dissociation constants (Kd) by monitoring real-time interactions between the compound and immobilized kinase domains .

Computational Docking :

  • Molecular docking (AutoDock Vina, Schrödinger) predicts binding poses in kinase active sites. Focus on hydrogen bonds between the 4-amine group and kinase hinge regions (e.g., Glu81 in CDK2) .

Cellular Assays :

  • Assess antiproliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays. Compare results with structural analogs to establish SAR .

Advanced: How to resolve discrepancies in crystallographic data for this compound?

Methodological Answer:

Handling Twinned Data :

  • Use SHELXL’s TWIN command to refine twinned crystals. Input the twin law (e.g., -h, -k, -l) and partition intensities between twin domains .

High-Resolution Refinement :

  • For ambiguous electron density (e.g., disordered tert-butyl groups), apply ISOR or RIGU restraints to maintain reasonable thermal motion parameters .

Validation Tools :

  • Check geometry with PLATON (e.g., bond angle outliers) and ADPs with CHECKCIF . Compare with analogous structures (e.g., 4-methyl-6-phenylpyrimidin-2-amine, CCDC 691568) .

Basic: What are the stability profiles of this compound under varying conditions?

Methodological Answer:

Thermal Stability :

  • Perform thermogravimetric analysis (TGA) under N₂ (heating rate: 10°C/min). Degradation onset >200°C indicates robustness for high-temperature reactions .

Photostability :

  • Expose to UV light (λ = 254 nm) and monitor decomposition via HPLC. Use amber vials if degradation exceeds 5% over 24 hours.

Hydrolytic Stability :

  • Incubate in buffers (pH 1–13) at 37°C. LC-MS identifies hydrolysis products (e.g., pyrimidine ring opening at pH <2) .

Advanced: How does the tert-butyl group influence the compound’s physicochemical properties?

Methodological Answer:

Steric Effects :

  • The bulky tert-butyl group reduces rotational freedom, stabilizing specific conformations. This is validated by comparing crystal structures of analogs with/without tert-butyl substituents .

Lipophilicity :

  • Calculate logP values (e.g., ClogP = 3.2) using ChemDraw. Experimentally, measure octanol-water partition coefficients to correlate with membrane permeability .

Solubility :

  • Use the shake-flask method in PBS (pH 7.4). Low aqueous solubility (<10 µM) may necessitate formulation with cyclodextrins or lipid nanoparticles .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

DFT Calculations :

  • Optimize geometry at the B3LYP/6-31G* level. Calculate Fukui indices to identify electrophilic centers (e.g., C2/C4 positions on pyrimidine) prone to nucleophilic attack .

Transition State Analysis :

  • Locate TSs for substitution reactions using QST2 in Gaussian. Activation energies correlate with experimental reaction rates (e.g., SNAr at C4 requires ΔG‡ ~25 kcal/mol) .

Solvent Effects :

  • Conduct SMD implicit solvent modeling (e.g., DMF vs. THF) to predict solvent-driven regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.